7-Position Substituent Architecture: N-(4-Butylphenyl) Secondary Amine vs. N-Ethyl-N-Butyl Tertiary Amine in CHEMBL292764
The target compound features an N-(4-butylphenyl) secondary amine at the 7-position of the pyrazolo[1,5-a]pyrimidine core, in contrast to the N-ethyl-N-butyl tertiary amine found in the closest characterized analog CHEMBL292764 (Ki = 15 nM at human CRF₁) [1]. This structural distinction eliminates the N-ethyl group present in CHEMBL292764 and replaces it with a 4-butylphenyl ring, which introduces an additional aromatic moiety, increases the number of hydrogen bond donors from 0 to 1, and substantially alters the conformational landscape and hydrogen-bonding capacity at the receptor interface. The Biased Signaling Atlas confirms CHEMBL292764 has 0 hydrogen bond donors and 4 acceptors [2], whereas the target compound gains a hydrogen bond donor via the secondary amine NH.
| Evidence Dimension | 7-Amino substituent architecture and hydrogen-bond donor count |
|---|---|
| Target Compound Data | N-(4-butylphenyl) secondary amine; 1 hydrogen bond donor (NH); MW 404.9 g/mol; C₂₄H₂₅ClN₄ |
| Comparator Or Baseline | CHEMBL292764: N-ethyl-N-butyl tertiary amine; 0 hydrogen bond donors; MW 356.2 Da; C₂₀H₂₅ClN₄ |
| Quantified Difference | Delta MW = +48.7 g/mol; Delta HBD = +1; additional phenyl ring introduced; tertiary amine replaced with secondary aryl amine |
| Conditions | Structural comparison based on InChI and SMILES data from BindingDB and vendor databases |
Why This Matters
The presence of an additional hydrogen bond donor and an extra aromatic ring in the target compound is expected to alter both receptor binding pharmacodynamics and ADME properties (e.g., permeability, metabolic stability) relative to CHEMBL292764, making it a distinct chemical probe for SAR exploration or a differentiated starting point for lead optimization programs targeting CRF₁ or related GPCRs.
- [1] BindingDB Entry BDBM50071233. Butyl-[3-(2-chloro-phenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-yl]-ethyl-amine (CHEMBL292764). Ki: 15 nM at human CRF₁ receptor (displacement of [¹²⁵I]-0-CRF from human CRF₁ expressed in CHO cells). View Source
- [2] Biased Signaling Atlas. CHEMBL292764 Ligand Information. pKi = 7.82 at human CRF₁ receptor. Hydrogen bond acceptors: 4; Hydrogen bond donors: 0; Molecular weight: 356.2 Da. View Source
